molecular formula C10H11BrFNO B1344528 2-bromo-N-(4-fluorophenyl)butanamide CAS No. 1119452-35-5

2-bromo-N-(4-fluorophenyl)butanamide

Cat. No. B1344528
M. Wt: 260.1 g/mol
InChI Key: DILDYQZQIHEIPY-UHFFFAOYSA-N
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Description

“2-bromo-N-(4-fluorophenyl)butanamide” is a chemical compound with the molecular formula C10H11BrFNO . It has a molecular weight of 260.10 .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-fluorophenyl)butanamide” can be represented by the SMILES string O=C(C(Br)CC)NC(C=C1)=CC=C1F . This indicates that the compound contains a bromo group attached to a butanamide moiety, which is further substituted with a 4-fluorophenyl group .


Physical And Chemical Properties Analysis

“2-bromo-N-(4-fluorophenyl)butanamide” is a solid compound . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the data I have .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

The kinetics and mechanism of formation and decomposition of substituted 1-phenylpyrrolidin-2-ones in basic medium were studied, highlighting the chemical behavior of related butanamides in aqueous solutions. This research may provide a foundation for understanding the reactivity of "2-bromo-N-(4-fluorophenyl)butanamide" in similar conditions, potentially useful in the synthesis of novel compounds (Sedlák et al., 2002).

Drug Discovery and Pharmacological Applications

In drug discovery, related butanamide derivatives have been investigated for their potential as CCR2 receptor antagonists, indicating a methodology that could be applicable to "2-bromo-N-(4-fluorophenyl)butanamide" for the identification of new therapeutic agents (Butora et al., 2006). Such studies suggest its utility in pharmacokinetic profiling and receptor antagonism assays.

Material Science and Nanotechnology

Research into heterodifunctional polyfluorene building blocks for the creation of nanoparticles with enhanced brightness and emission-tuned properties might also be relevant. This signifies a potential for "2-bromo-N-(4-fluorophenyl)butanamide" in the development of novel materials for optical applications (Fischer et al., 2013).

properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-2-9(11)10(14)13-8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILDYQZQIHEIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291874
Record name 2-Bromo-N-(4-fluorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4-fluorophenyl)butanamide

CAS RN

1119452-35-5
Record name 2-Bromo-N-(4-fluorophenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-fluorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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